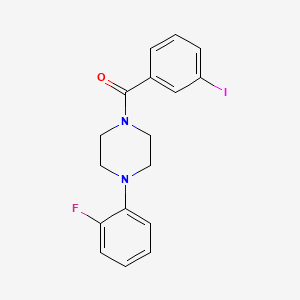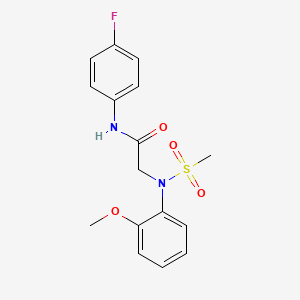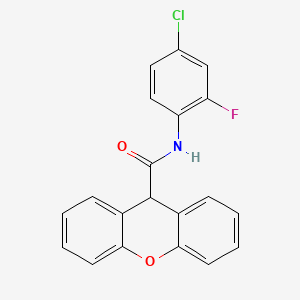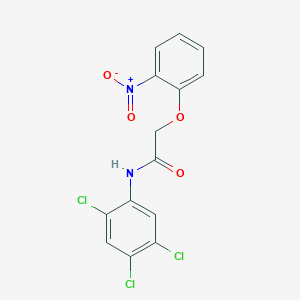
1-(2-fluorophenyl)-4-(3-iodobenzoyl)piperazine
Übersicht
Beschreibung
1-(2-fluorophenyl)-4-(3-iodobenzoyl)piperazine, also known as FIP, is a chemical compound that has recently gained attention in scientific research. FIP belongs to the class of piperazine derivatives and is known for its potential as a drug candidate for various diseases. In
Wirkmechanismus
The mechanism of action of 1-(2-fluorophenyl)-4-(3-iodobenzoyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. This compound has also been found to inhibit the activity of phosphodiesterases (PDEs), which play a role in the regulation of cyclic nucleotides. Additionally, this compound has been found to bind to serotonin receptors and dopamine receptors, which play a role in mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. In cancer research, this compound has been found to induce apoptosis, inhibit angiogenesis, and inhibit the activity of HDACs. In inflammation research, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-fluorophenyl)-4-(3-iodobenzoyl)piperazine in lab experiments is its potential as a drug candidate for various diseases. This compound has shown promising results in cancer, inflammation, and neurological disorder research. Additionally, this compound is relatively easy to synthesize and can be obtained in good yield. One limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab.
Zukünftige Richtungen
There are several future directions for research on 1-(2-fluorophenyl)-4-(3-iodobenzoyl)piperazine. One direction is to further explore its potential as a drug candidate for various diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, future research could focus on the synthesis of this compound analogs with improved potency and selectivity. Finally, future research could investigate the pharmacokinetics and pharmacodynamics of this compound in animal models.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-4-(3-iodobenzoyl)piperazine has shown potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FIN2O/c18-15-6-1-2-7-16(15)20-8-10-21(11-9-20)17(22)13-4-3-5-14(19)12-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEDLWKNXORDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(3-chlorobenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3545599.png)

![3-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3545625.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3545650.png)
![N~2~-(4-methylphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3545655.png)
![ethyl 5-acetyl-2-[(2,6-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3545659.png)
![ethyl 4-(4-fluorophenyl)-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3545675.png)

![2-[(2-ethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3545696.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B3545702.png)
![4-ethyl-5-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3545710.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3545712.png)